molecular formula C10H14BFO4 B14762861 (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid

(3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid

Cat. No.: B14762861
M. Wt: 228.03 g/mol
InChI Key: UTILSWLJZYSFKV-UHFFFAOYSA-N
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Description

(3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: (3-Fluoro-4-isopropoxy-5-methoxyphenyl)boronic acid is unique due to the presence of both fluoro and isopropoxy groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can also impact the compound’s physical properties, making it distinct from other boronic acids .

Properties

Molecular Formula

C10H14BFO4

Molecular Weight

228.03 g/mol

IUPAC Name

(3-fluoro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C10H14BFO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6,13-14H,1-3H3

InChI Key

UTILSWLJZYSFKV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1)F)OC(C)C)OC)(O)O

Origin of Product

United States

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